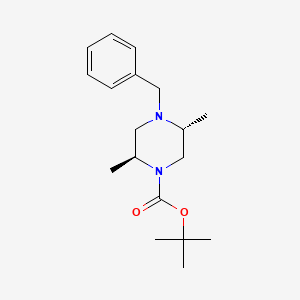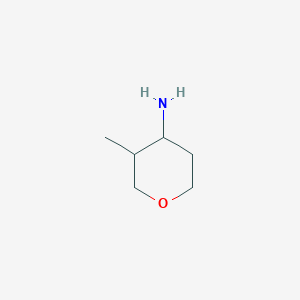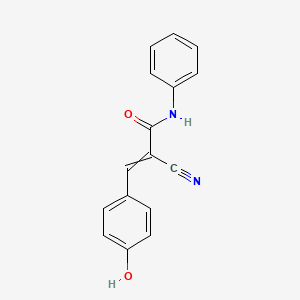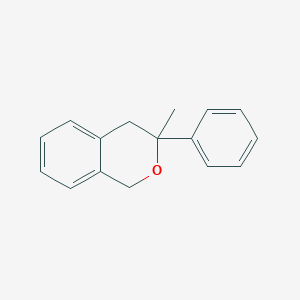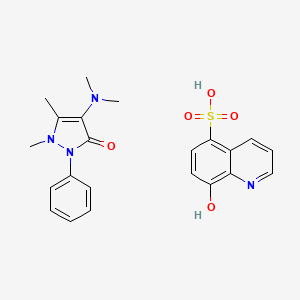
2,3,5,6-四氟-4-甲氧基苯胺
描述
2,3,5,6-Tetrafluoro-4-methoxyaniline is a chemical compound with the molecular formula C7H5F4NO . It has a molecular weight of 195.12 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for 2,3,5,6-Tetrafluoro-4-methoxyaniline is 1S/C7H5F4NO/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Chemical Reactions Analysis
While specific chemical reactions involving 2,3,5,6-Tetrafluoro-4-methoxyaniline are not available, similar compounds are known to undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
2,3,5,6-Tetrafluoro-4-methoxyaniline is a powder at room temperature . It has a melting point of 73-76 degrees Celsius .科学研究应用
生物质转化为可持续材料
从植物原料合成 5-羟甲基糠醛 (HMF) 的最新进展凸显了衍生物(包括 2,5-双(甲氧基甲基)呋喃)在生产单体、聚合物和其他材料中的潜在用途。该工艺标志着用生物质衍生替代品替代非可再生碳氢化合物来源作为化工原料的趋势。该研究概述了从植物生物质到呋喃衍生物的途径,并讨论了使用这些衍生物(如 2,5-双(甲氧基甲基)呋喃)制造可持续聚合物和功能材料的未来前景。这种方法可以极大地改变化学中的碳和氢的来源,利用植物生物质作为可再生原料 (Chernyshev、Kravchenko 和 Ananikov,2017)。
全氟烷基化学物质的微生物降解
对全氟烷基化学物质的微生物降解(可能导致全氟烷基酸 (PFAA) 形成)的研究强调了这些物质的环境持久性和毒性。使用微生物培养物、活性污泥以及土壤和沉积物样本进行的生物降解性研究旨在了解降解途径,识别新的中间体,并评估脱氟的潜力。这项工作对于评估全氟烷基化学物质在环境中的归宿和影响以及制定管理其影响的策略至关重要 (Liu 和 Avendaño,2013)。
热电材料开发
用于热电应用的新型材料的合成和表征取得了重大进展,尤其是有机聚合物,如聚(3,4-乙撑二氧噻吩)(PEDOT)。这些材料具有低密度、成本效益和柔韧性相结合的优点,使其适用于包括能量转换在内的各种应用。正在进行的研究旨在提高 PEDOT 基材料的热电优值 (ZT),由于其固有的重量、尺寸和柔韧性等特性,有可能为其在军事和利基应用中铺平道路 (Yue 和 Xu,2012)。
安全和危害
作用机制
Target of Action
The primary target of 2,3,5,6-Tetrafluoro-4-methoxyaniline is Galectin-3 , a protein expressed in humans . Galectin-3 plays a crucial role in various biological processes, including cell-cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, and apoptosis.
Mode of Action
It is known that the compound interacts with its target, leading to changes in the protein’s function .
Biochemical Pathways
Given its target, it is likely to influence pathways related to cell adhesion, immune response, and apoptosis .
Result of Action
Given its target, it may influence cellular processes such as cell adhesion and immune response .
属性
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-7-4(10)2(8)6(12)3(9)5(7)11/h12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDKAQCACRZBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluoro-4-methoxyaniline | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

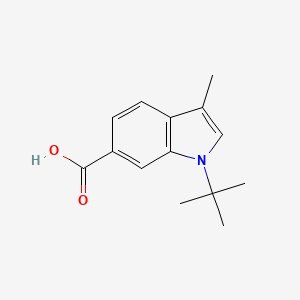
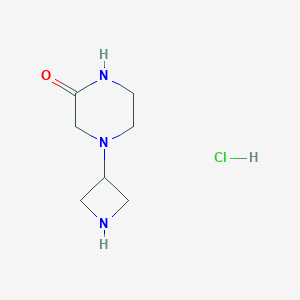
![tert-Butyl 2-(pyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B3367116.png)
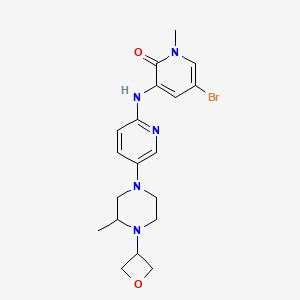
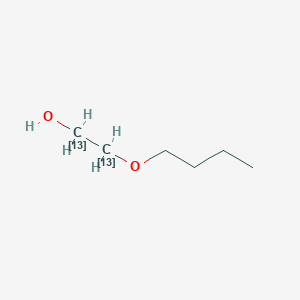
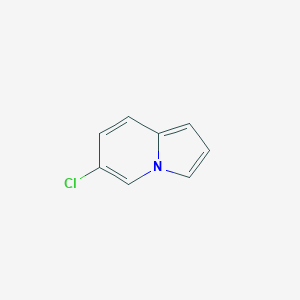
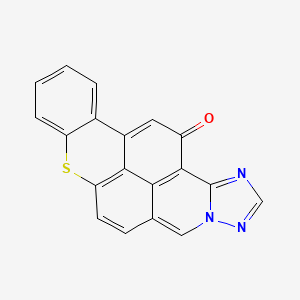
![5H-Thioxantheno[2,1,9-def][1,2,4]triazolo[5,1-a]isoquinolin-5-one](/img/structure/B3367149.png)
